SC-560

COX-1 inhibitor IC50 selectivity

SC-560 is a functionally validated, highly selective COX-1 inhibitor, structurally related to celecoxib but with inverse selectivity. It is the required tool for studies dissecting COX-1 vs. COX-2 roles in platelet aggregation, gastric mucosal defense, and vascular function. Using a generic or COX-2-selective inhibitor will confound results. Obtain the industry benchmark for COX-1 inhibition with documented potency (COX-1 IC50 2.4-9 nM) and whole-blood selectivity.

Molecular Formula C17H12ClF3N2O
Molecular Weight 352.7 g/mol
CAS No. 188817-13-2
Cat. No. B1680875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-560
CAS188817-13-2
Synonyms5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole
SC 560
SC-560
SC560
Molecular FormulaC17H12ClF3N2O
Molecular Weight352.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12ClF3N2O/c1-24-14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3
InChIKeyPQUGCKBLVKJMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SC-560 (188817-13-2) for COX-1 Selective Inhibition: A Procurement Guide for Researchers


SC-560 (CAS 188817-13-2) is a member of the diaryl heterocycle class of cyclooxygenase (COX) inhibitors . Structurally related to celecoxib, SC-560 is distinguished by its potent and highly selective inhibition of the COX-1 isoform, in contrast to the COX-2 selectivity of its analogs . This compound is a standard research tool used to dissect the specific physiological and pathological roles of COX-1 in various in vitro and in vivo models .

SC-560 (188817-13-2) Substitution Risks: Why COX-2 Inhibitors Are Not Suitable Replacements


Procurement of a generic COX inhibitor or a more common COX-2-selective inhibitor like celecoxib or SC-236 cannot substitute for SC-560 in experiments requiring specific COX-1 inhibition. COX-1 and COX-2 are distinct isozymes with different tissue distributions and pathophysiological roles [1]. SC-560 demonstrates a profound selectivity for COX-1 that is inverse to the COX-2 selectivity of compounds like SC-236, leading to divergent and sometimes opposing biological effects, particularly in the vasculature and gastrointestinal tract [2][3]. Using an incorrect inhibitor would therefore confound experimental results and lead to false conclusions regarding isoform-specific functions.

SC-560 (188817-13-2) Comparative Quantitative Evidence for Scientific Selection


SC-560 Selectivity for COX-1 vs. COX-2 in Recombinant Enzyme Assays

SC-560 exhibits high selectivity for COX-1 over COX-2, a critical differentiator from COX-2 selective inhibitors like celecoxib. In assays using human recombinant enzymes, SC-560 has an IC50 of 9 nM for COX-1 and 6.3 µM for COX-2, representing a 700-fold selectivity for COX-1 . This is in direct contrast to the selectivity profile of COX-2 inhibitors, which show the inverse preference.

COX-1 inhibitor IC50 selectivity enzymology

SC-560 Potency in a Whole-Blood Functional Assay Compared to SC-236

In a more physiologically relevant human whole-blood assay, SC-560 maintained its COX-1 selectivity. The IC50 values for COX-1 and COX-2 were 13 nM and 930 nM, respectively, confirming a substantial selectivity window [1]. In the same assay system, the COX-2 selective inhibitor SC-236 exhibited an inverse profile, with IC50 values of 9 µM for COX-1 and 457 nM for COX-2, providing a direct quantitative comparator for functional isoform selectivity [1].

whole blood assay COX-1 COX-2 selectivity

SC-560 In Vivo Gastric Safety Profile vs. Non-Selective NSAIDs

In a rat model of NSAID-induced gastric injury, SC-560 was compared to the non-selective COX inhibitor indomethacin and the COX-2 selective inhibitor celecoxib. SC-560, when administered alone, markedly reduced gastric prostaglandin synthesis but did not cause gastric damage [1]. In contrast, the non-selective inhibitor indomethacin caused significant hemorrhagic erosion. Notably, combining SC-560 with celecoxib to inhibit both COX-1 and COX-2 recapitulated the severe gastric damage seen with indomethacin, demonstrating that inhibition of both isoforms is required for this toxicity [1].

gastric damage in vivo NSAID toxicity

SC-560 Effects on In Vivo Thrombosis vs. COX-2 Inhibitors

In a canine model of carotid artery thrombosis, SC-560 and the COX-2 selective inhibitor nimesulide were compared for their effects on occlusive thrombus formation. Under systemic inflammatory conditions, nimesulide reduced the time to occlusive thrombus formation, indicating a pro-thrombotic effect [1]. In contrast, neither SC-560 nor the non-selective inhibitor naproxen influenced the time to thrombosis in the same model [1].

thrombosis platelet aggregation in vivo cardiovascular

SC-560 Bioavailability and Formulation-Dependent Exposure in Rat PK

The pharmacokinetic profile of SC-560 in rats is highly formulation-dependent, a key consideration for in vivo studies. Following a 10 mg/kg oral dose, the absolute bioavailability was only 5% when administered in a 1% methylcellulose suspension, but this increased to 15% when formulated in polyethylene glycol 600 [1]. The compound exhibits a high volume of distribution (Vd = 9.1 L/kg) and a clearance (CL = 1.15 L/h/kg) approaching hepatic plasma flow [2].

pharmacokinetics bioavailability oral administration in vivo

SC-560 (188817-13-2) Optimal Application Scenarios for Research and Industry


Dissecting COX-1 vs. COX-2 Roles in Vascular Homeostasis and Thrombosis

SC-560 is an essential tool for studies requiring specific COX-1 inhibition in the vasculature. Data from canine models show it does not promote thrombosis like COX-2 inhibitors [1]. This makes it ideal for experiments that aim to delineate the role of COX-1-derived prostanoids in platelet aggregation, endothelial function, and blood flow regulation without the confounding pro-thrombotic effects associated with COX-2 inhibition.

Investigating COX-1 in Inflammation and Gastric Cytoprotection

SC-560 is uniquely suited for studies on NSAID-induced gastrointestinal injury. Its ability to potently inhibit gastric prostaglandin synthesis without causing overt gastric damage allows researchers to isolate the specific contributions of COX-1 to mucosal defense [2]. It serves as a critical control to demonstrate that gastric injury from traditional NSAIDs requires dual inhibition of both COX-1 and COX-2.

Validating New COX-1 Selective Inhibitors in Drug Discovery

SC-560 is widely used as a benchmark reference compound in medicinal chemistry programs aimed at developing novel COX-1 selective inhibitors. Its well-characterized potency and selectivity profile (COX-1 IC50 of 2.4-9 nM) provides a gold-standard comparator for evaluating the activity of new chemical entities in both enzymatic and cell-based assays [3]. Its use ensures that new compounds are measured against a recognized industry standard.

Functional Studies in Whole Blood Assays

For experiments requiring a physiologically relevant assessment of COX isoform inhibition, SC-560 is the preferred tool. Its validated and distinct selectivity profile in human whole blood (COX-1/COX-2 IC50 of 13 nM/930 nM) provides a clear functional benchmark [4]. This is particularly valuable for preclinical studies where translating in vitro enzyme data to a more complex biological system is necessary.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-560

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.